3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 8th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and trifluoromethylated starting materials, followed by cyclization using a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups at the 3rd position, while oxidation and reduction reactions may result in the formation of quinazolinone derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one include other quinazolinone derivatives with different substituents. Some examples include:
- 4-cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides .
- 1H-pyrrolo[2,3-b]pyridine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H8BrF3N2O |
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Molecular Weight |
333.10 g/mol |
IUPAC Name |
3-bromo-8-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H8BrF3N2O/c13-7-4-5-18-10(7)17-8-3-1-2-6(12(14,15)16)9(8)11(18)19/h1-3,7H,4-5H2 |
InChI Key |
VYUUWQQAAWHEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=CC=CC(=C3C2=O)C(F)(F)F)C1Br |
Origin of Product |
United States |
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